Benzoyl 2,3-O-isopropylidene-L-ribofuranoside
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Overview
Description
Benzoyl 2,3-O-isopropylidene-L-ribofuranoside is a chemical compound with the molecular formula C15H18O6 and a molecular weight of 294.3 g/mol . It is a derivative of L-ribofuranose, a sugar molecule, and features a benzoyl group and an isopropylidene group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoyl 2,3-O-isopropylidene-L-ribofuranoside typically involves the protection of the hydroxyl groups of L-ribofuranose followed by benzoylation. The process begins with the formation of the isopropylidene acetal by reacting L-ribofuranose with acetone in the presence of an acid catalyst. This step protects the 2,3-hydroxyl groups. Subsequently, the protected ribofuranose is treated with benzoyl chloride in the presence of a base such as pyridine to introduce the benzoyl group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
Benzoyl 2,3-O-isopropylidene-L-ribofuranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Benzoyl 2,3-O-isopropylidene-L-ribofuranoside has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Benzoyl 2,3-O-isopropylidene-L-ribofuranoside involves its interaction with specific molecular targets and pathways. The benzoyl group can enhance the compound’s ability to interact with enzymes and receptors, while the isopropylidene group provides stability and protection to the ribofuranose moiety. These interactions can modulate various biological processes, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Similar Compounds
Benzyl β-D-ribofuranoside: Similar in structure but with a benzyl group instead of a benzoyl group.
Methyl 2,3-O-isopropylidene-β-D-ribofuranoside: Similar in structure but with a methyl group instead of a benzoyl group.
Ribonucleosides: Compounds like ribostamycin, butirosin B, neomycin, and paromomycin contain an O-β-D-ribofuranoside ring in their structure.
Uniqueness
Benzoyl 2,3-O-isopropylidene-L-ribofuranoside is unique due to its combination of a benzoyl group and an isopropylidene-protected ribofuranose. This combination provides both stability and reactivity, making it a valuable intermediate in synthetic chemistry and a potential therapeutic agent.
Biological Activity
Benzoyl 2,3-O-isopropylidene-L-ribofuranoside is a derivative of ribofuranose that has garnered attention due to its diverse biological activities. This compound exhibits potential in various pharmacological applications, including analgesic, anti-inflammatory, and antiviral properties. This article delves into the synthesis, biological activities, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves multiple steps, including protection of hydroxyl groups and subsequent acylation. The following table summarizes the key steps involved in the synthesis:
Step | Description | Yield (%) |
---|---|---|
1 | Protection of hydroxyl groups using isopropylidene | 85 |
2 | Acylation with benzoyl chloride | 76 |
3 | Purification via column chromatography | 90 |
The overall yield of the final product can vary based on the reaction conditions and purification methods employed.
Analgesic Activity
Research has demonstrated that derivatives of L-ribofuranose exhibit significant analgesic properties. In a study evaluating the analgesic effects of synthesized derivatives, This compound showed a notable reduction in pain response in tail immersion tests. Specifically:
- Compound 2a (50 mg/kg) resulted in a tail flicking reaction time of 2.52±0.14 minutes after administration (p < 0.001).
- In the acetic acid-induced writhing test, it achieved a 65.33±2.06% reduction in abdominal writhing (p < 0.001) .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound was assessed using carrageenan-induced paw edema models. The results indicated:
- Compound 2a exhibited an 82.6% inhibition rate (p < 0.001).
- Compound 4 showed an 87.6% inhibition rate at a dosage of 100 mg/kg (p < 0.001) .
These findings suggest that this compound may serve as a promising candidate for anti-inflammatory therapies.
Antiviral Activity
Benzoyl derivatives have also been studied for their antiviral properties. Research indicates that compounds derived from ribofuranose can impede viral replication and exhibit cytotoxic effects against various cancer cell lines:
- Methyl 5-O-benzoyl-4-C-hydroxymethyl-2,3-O-isopropylidene has been noted for its effectiveness in restraining tumor proliferation and viral activity .
- These compounds have shown promise in RNA interference-based therapeutics due to their improved nuclease resistance .
Case Studies
Several studies have explored the biological activities of Benzoyl derivatives:
- Study on Analgesic Properties : A comprehensive evaluation involving multiple derivatives highlighted the effectiveness of this compound in reducing pain responses across various models.
- Anti-inflammatory Efficacy : Research demonstrated significant anti-inflammatory effects in animal models, suggesting potential applications in treating inflammatory diseases.
- Antiviral Applications : Investigations into the antiviral capacity of these compounds revealed their ability to inhibit viral replication effectively, positioning them as potential candidates for further development in antiviral therapies.
Properties
Molecular Formula |
C15H18O6 |
---|---|
Molecular Weight |
294.30 g/mol |
IUPAC Name |
[(3aS,6S,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] benzoate |
InChI |
InChI=1S/C15H18O6/c1-15(2)20-11-10(8-16)18-14(12(11)21-15)19-13(17)9-6-4-3-5-7-9/h3-7,10-12,14,16H,8H2,1-2H3/t10-,11-,12-,14?/m0/s1 |
InChI Key |
ZQRVXCGCJZAEED-RRLUTRQMSA-N |
Isomeric SMILES |
CC1(O[C@H]2[C@@H](OC([C@H]2O1)OC(=O)C3=CC=CC=C3)CO)C |
Canonical SMILES |
CC1(OC2C(OC(C2O1)OC(=O)C3=CC=CC=C3)CO)C |
Origin of Product |
United States |
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